
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as PF-04859989, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. In
Mecanismo De Acción
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea inhibits the activity of a protein kinase known as ERK5. ERK5 is involved in the regulation of cell growth and differentiation, and its overexpression has been linked to various types of cancer. By inhibiting the activity of ERK5, 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can potentially prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). In vivo studies have shown that 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can inhibit tumor growth and metastasis in animal models of cancer. Additionally, 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. Additionally, 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been extensively studied, and its mechanism of action is well understood. However, one limitation of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea. One area of interest is the development of more potent and selective inhibitors of ERK5. Another area of interest is the investigation of the potential therapeutic applications of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea in other diseases, such as inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea, as well as its potential side effects and toxicity.
Conclusion:
In conclusion, 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully understand the potential of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea as a therapeutic agent, but the current evidence suggests that it has great potential for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea involves several steps, including the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form ethyl 3-(trifluoromethyl)phenylcarbamate. This intermediate is then reacted with piperidine to form 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea. The synthesis of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been optimized to increase yield and purity, making it an attractive compound for further research.
Aplicaciones Científicas De Investigación
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein kinase, which is involved in the regulation of cell growth and differentiation. This makes 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea a potential candidate for the treatment of cancer and other diseases that involve abnormal cell growth.
Propiedades
IUPAC Name |
1-piperidin-4-yl-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)9-2-1-3-11(8-9)19-12(20)18-10-4-6-17-7-5-10/h1-3,8,10,17H,4-7H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZWIRJFRLGGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)

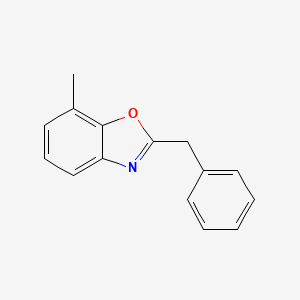
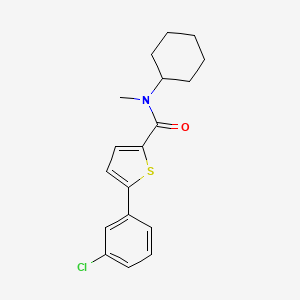
![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)
![N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide](/img/structure/B7561051.png)

![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B7561066.png)
![Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7561074.png)
![2-chloro-N-[3-[(E)-[(2E)-2-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide](/img/structure/B7561085.png)
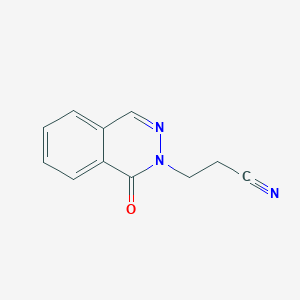
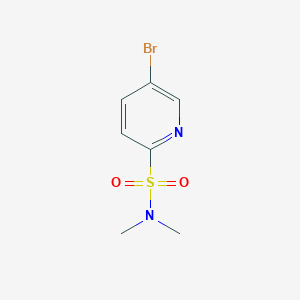
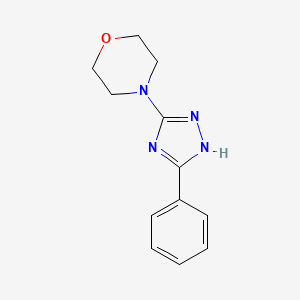
![Methyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B7561138.png)